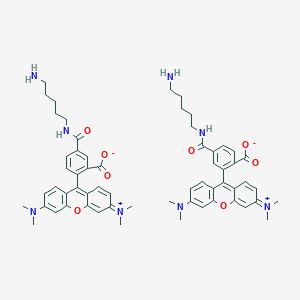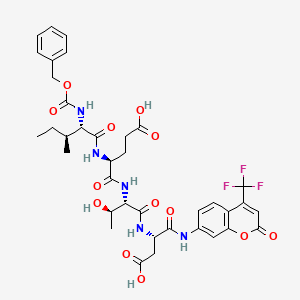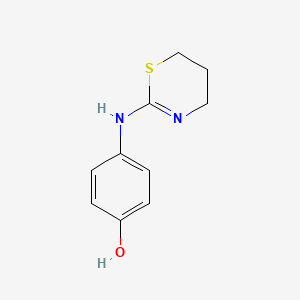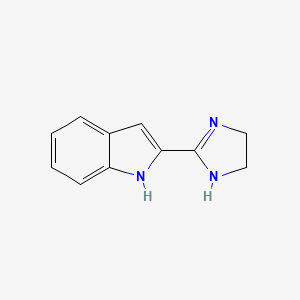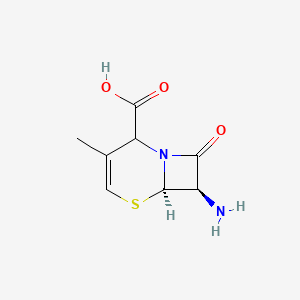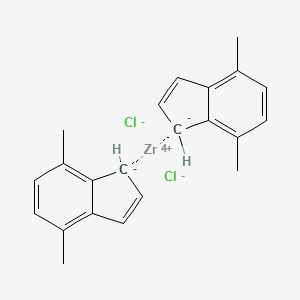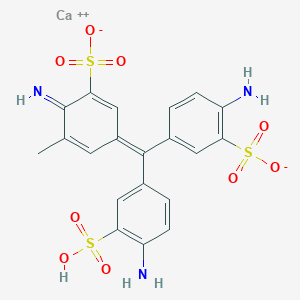
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid” is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.28 . It’s intended for research use only .
Molecular Structure Analysis
The molecular structure of “3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid” can be represented by the SMILES stringCN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
“3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid” is a solid compound . Its molecular weight is 255.28, and its molecular formula is C15H13NO3 .Scientific Research Applications
Histone Deacetylase Inhibition
This compound has been studied as a potential Histone Deacetylase (HDAC) inhibitor . HDACs are thought to be vital for cell function, and their dysregulation can lead to various cancers . The compound was found to induce histone hyperacetylation, growth inhibition, and terminal cell differentiation .
Anti-inflammatory Agent
The compound has been investigated for its potential as an anti-inflammatory agent . Chronic inflammation is implicated in many multifactorial diseases, and there is a need for new anti-inflammatory agents with better safety profiles . The compound showed improved biological activities compared to its pyrrole precursor .
Antioxidant Activity
The compound has been screened for its antioxidant potential . Oxidative stress can lead to various health problems, and antioxidants can help neutralize harmful free radicals .
Anti-Lipoxygenase Potential
The compound has been studied for its anti-Lipoxygenase (LOX) potential . LOX pathways have been associated with the pathogenesis and progression of many chronic inflammatory diseases .
Drug-likeness and Bioavailability
In silico calculations were performed to predict the compound’s drug-likeness . The examined derivative is considered orally bioavailable according to Lipinski’s rule of five .
Potential Lead for Synthesis of More Effective Hybrids
The compound could be used as a lead for the synthesis of more effective hybrids . This could lead to the development of new potent multifunctional anti-inflammatory agents .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMSWHXFUXDFN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


